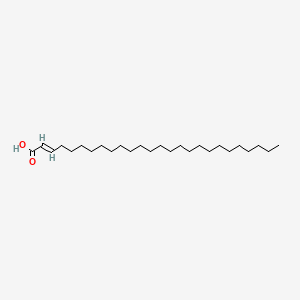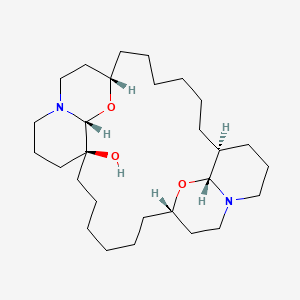
trans-2-Hexacosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hexacosenoic acid is a hexacosenoic acid with the double bond at the 2-position. It is a hexacosenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Aplicaciones Científicas De Investigación
1. Biomonitoring of Benzene Exposure
trans-2-Hexacosenoic acid, also known as trans,trans-muconic acid, has been identified as a minor benzene metabolite and is used as a biological indicator for benzene exposure. It's notably more specific than other metabolites like phenol and can be utilized to estimate benzene concentrations in the atmosphere, especially at lower levels, making it a reliable indicator for individual benzene exposure down to the ppm (parts per million) level (Ducos et al., 1992).
2. Quality Assurance in Biological Monitoring
The trans,trans-muconic acid is part of quality assurance programs for monitoring organic solvents and their metabolites. It's included in the analysis of spiked urine or urine samples collected from workers exposed to organic solvents, ensuring the quality and reliability of biomonitoring in occupational health settings (Valkonen & Kallio, 2002).
3. Impact on Fatty Acid Profiles in Specific Health Conditions
This compound, identified as cis-17-hexacosenoic acid (C26:1) in studies, has been observed in altered concentrations in the erythrocyte membranes of patients with specific health conditions like alcoholism and crush syndrome. The abnormal ratio of this fatty acid and others in these conditions suggests alterations in fatty acid metabolism due to factors like oxidative stress or beta-oxidation disorders, indicating its potential as a biomarker in these conditions (Adachi et al., 1998), (Miwa et al., 1997).
4. Understanding Environmental Exposures
The use of trans,trans-muconic acid has been explored in assessing environmental exposures to pollutants like benzene. It's used in controlled exposure experiments to distinguish urinary metabolites associated with known exposure from background levels, providing a nuanced understanding of environmental pollutant metabolism and exposure risk (Weisel et al., 2003).
5. Improving Assessment of Benzene Exposure
Advancements in the analysis of trans,trans-muconic acid, such as improved clean-up procedures and high-performance liquid chromatography (HPLC) methods, have significantly enhanced the reliability and sensitivity of assessing benzene exposure, especially at lower concentration levels (Ducos et al., 1990).
Propiedades
Número CAS |
26444-07-5 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
(E)-hexacos-2-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+ |
Clave InChI |
HMFPLNNQWZGXAH-OCOZRVBESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Sinónimos |
1-hexacosenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)


![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)



![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
